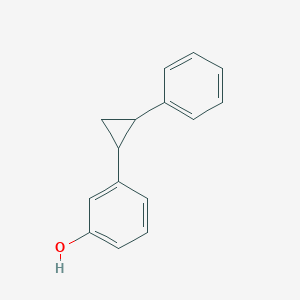

3-(2-Phenylcyclopropyl)phenol

Description

Significance of Arylcyclopropane and Phenolic Motifs in Drug Discovery

The two primary structural components of 3-(2-Phenylcyclopropyl)phenol, the arylcyclopropane and phenolic motifs, are independently recognized for their valuable contributions to the properties of bioactive molecules.

The Phenolic Motif: Phenols are a class of organic compounds where a hydroxyl (-OH) group is directly bonded to an aromatic hydrocarbon ring. wikipedia.org This motif is prevalent in a vast number of natural products and U.S. FDA-approved pharmaceuticals. acs.orgacs.orgnih.gov In 2020, 62% of approved small-molecule drugs contained phenol (B47542) or phenolic ether structures, highlighting their enduring importance in drug design. acs.orgacs.orgnih.gov The acidity of the phenolic hydroxyl group allows it to act as a hydrogen bond donor, a crucial interaction for binding to biological targets. wikipedia.org Phenolic compounds are found in essential molecules within the human body, such as the amino acid tyrosine and the neurotransmitter serotonin (B10506). acs.orgnsf.gov Their presence in a drug molecule can significantly influence its physicochemical properties and biological activity. nih.gov

The Arylcyclopropane Motif: The cyclopropane (B1198618) ring is the smallest and most strained cycloalkane. This inherent strain and its unique electronic properties make it a valuable component in medicinal chemistry. researchgate.net When combined with an aryl group, the resulting arylcyclopropane motif can offer several advantages in drug design. Incorporating a cyclopropane ring can:

Increase metabolic stability. chemenu.comresearchgate.net

Enhance biological activity and efficacy. chemenu.comchemenu.com

Serve as a rigid scaffold to fix the conformation of a molecule. chemenu.comresearchgate.net

Act as a bioisostere for other chemical groups, such as alkenes. researchgate.net

The arylcyclopropane structure is found in an increasing number of approved and investigational drugs, spanning therapeutic areas like central nervous system disorders and cancer. researchgate.netresearchgate.net

Overview of Research Trajectories for Related Chemical Compounds

While direct research on the specific biological activities of 3-(2-Phenylcyclopropyl)phenol is not extensively detailed in publicly available literature, the research on closely related structures provides insight into its potential areas of investigation. The combination of a phenyl ring, a cyclopropane ring, and another functional group (often a phenol or a derivative) is a recurring theme in several research programs.

Table 2: Research on Compounds Related to 3-(2-Phenylcyclopropyl)phenol

| Related Compound Class | Research Focus | Key Findings |

|---|---|---|

| (2-Phenylcyclopropyl)methylamines | Serotonin 5-HT₂C Receptor Agonists | Identified potent and selective agonists with potential applications for treating schizophrenia-related behaviors. unc.eduacs.org |

| N-(2-phenylcyclopropyl)methyl-5-(3-hydroxyphenyl)morphans | Opioid Receptor Ligands | Synthesis of unusual inverse agonists and potent µ-opioid antagonists. nih.gov |

| 1,1-dichloro-2,2,3-triarylcyclopropanes | Antiestrogens | Compounds showed competitive inhibition of estradiol (B170435) binding and activity against estrogen-dependent breast tumor cells. nih.gov |

| (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | Anticancer Agents | This agent inhibits tubulin polymerization and induces apoptosis in prostate cancer cell lines. nih.gov |

| Quinoline, 1,2,3,4-tetrahydro-1-((2-phenylcyclopropyl) sulfonyl)-, trans- | Antidiabetic and Antioxidant | Identified in a plant extract, this derivative showed potential for inhibiting α-glucosidase. imist.ma |

These research trajectories demonstrate the versatility of the phenylcyclopropyl scaffold. Derivatives have been synthesized and evaluated for a wide range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and opioid receptors, as well as nuclear receptors like the estrogen receptor. unc.edunih.govnih.gov The development of these related compounds often involves modifying the substituents on the phenyl ring or altering the functional group attached to the cyclopropane, as seen in the optimization of (2-Phenylcyclopropyl)methylamines. nih.gov

Scope and Objectives of the Academic Research Review

This article is intended to provide a concise, scientifically grounded overview of 3-(2-Phenylcyclopropyl)phenol based on its structural components. The primary objectives are:

To introduce the chemical structure and its fundamental properties.

To elucidate the significance of the constituent arylcyclopropane and phenolic motifs within the context of medicinal chemistry and drug discovery.

To summarize the key research directions and findings for structurally analogous compounds, thereby providing a potential roadmap for future investigation of 3-(2-Phenylcyclopropyl)phenol itself.

This review strictly adheres to the outlined topics and focuses on the chemical and medicinal chemistry aspects of the compound and its relatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylcyclopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOCWDUBVFEJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Phenylcyclopropyl Phenol and Analogues

Strategies for Cyclopropane (B1198618) Ring Construction

The formation of the 2-phenylcyclopropane skeleton is a critical step that dictates the stereochemistry of the final product. Key methods include direct cyclopropanation of alkenes, rearrangement reactions, and the versatile chemistry of donor-acceptor cyclopropanes.

Direct cyclopropanation involves the addition of a carbene or carbenoid equivalent across a carbon-carbon double bond. For synthesizing 2-phenylcyclopropyl systems, styrene (B11656) or its derivatives are common starting materials.

Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. A modified version employing diethylzinc (B1219324) and diiodomethane (the Furukawa reagent) is also widely used. wiley-vch.de

Catalytic Asymmetric Cyclopropanation : Transition metal catalysts are frequently used with diazo compounds, such as ethyl diazoacetate (EDA), to achieve cyclopropanation. Chiral ligands coordinated to metals like copper, rhodium, and iron can induce high levels of enantioselectivity, which is crucial for producing specific stereoisomers. iastate.eduunl.pt For instance, cobalt-based catalysts have been shown to be effective for the cyclopropanation of styrene derivatives and can tolerate protic functionality, including a free phenol (B47542) group on the substrate. nih.govdicp.ac.cn

Corey-Chaykovsky Reaction : This method involves the reaction of an α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. This approach has been applied to the synthesis of donor-acceptor cyclopropanes from 2-hydroxychalcones, which are precursors to 2-(2-hydroxyaryl)cyclopropyl ketones. mdpi.com

| Method | Key Reagents | Alkene Substrate Example | Catalyst/Ligand Example | Key Characteristics |

|---|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ + Zn-Cu couple | Styrene | N/A | Stereospecific; often directed by proximal hydroxyl groups. |

| Catalytic Cyclopropanation | Ethyl Diazoacetate (EDA) | Styrene | Rh₂(OAc)₄, Cu(acac)₂, Chiral Porphyrins (Fe) | Can be rendered highly enantioselective with chiral catalysts. iastate.eduunl.pt |

| Corey-Chaykovsky Reaction | (CH₃)₃S⁺I⁻ + Base | α,β-Unsaturated Ketone | N/A | Forms cyclopropyl (B3062369) ketones from enones. mdpi.com |

Rearrangement reactions utilize a change in the carbon skeleton of a precursor molecule to form the cyclopropane ring or rearrange an existing substituted cyclopropane.

Vinylcyclopropane-Cyclopentene Rearrangement : This thermal or Lewis acid-catalyzed process involves the ring expansion of a vinylcyclopropane (B126155) to a cyclopentene. wikipedia.org While this is a reaction of a vinylcyclopropane, the principles are relevant in synthetic planning. 1,1-Divinyl-2-phenylcyclopropanes, for example, undergo this rearrangement regioselectively. nih.govnih.govacs.org

Aromatic Cope Rearrangement : Certain 1,1-divinyl-2-phenylcyclopropanes can undergo a more complex cascade involving an aromatic Cope rearrangement followed by an ene reaction to yield deeply rearranged tricyclic products. nih.govacs.org These pathways highlight the diverse reactivity of the phenylcyclopropane scaffold under thermal conditions.

Donor-acceptor cyclopropanes (DACs) are highly versatile building blocks in organic synthesis. sioc.ac.cn They are characterized by vicinal electron-donating (e.g., a phenyl or vinyl group) and electron-accepting (e.g., two ester groups) substituents. This substitution pattern polarizes the C1-C2 bond, facilitating its cleavage under mild conditions and allowing the cyclopropane to act as a formal 1,3-dipole synthon. nih.gov

Lewis acids are commonly used to activate DACs by coordinating to the acceptor groups, which enhances the polarization and promotes ring-opening. The resulting zwitterionic intermediate can then be trapped by various nucleophiles or dipolarophiles in formal cycloaddition reactions. rsc.org

The reaction of DACs with π-systems like aldehydes, imines, and alkenes leads to the formation of five-membered rings in [3+2] cycloadditions. For example, scandium triflate (Sc(OTf)₃) has been shown to be a superior catalyst for the [3+2] annulation of DACs with ynamides and thioketenes. nih.govacs.org The choice of Lewis acid can also provide tunable selectivity; Bi(OTf)₃ catalyzes a [3+2] cyclopentannulation with 2-naphthols, whereas Sc(OTf)₃ promotes a Friedel-Crafts-type addition with the same substrates. nih.gov

| Lewis Acid Catalyst | Donor-Acceptor Cyclopropane Type | Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | 2-Arylcyclopropane-1,1-dicarboxylate | Ynamides | Cyclopentene Sulfonamides | acs.org |

| Sc(OTf)₃ | 2-Arylcyclopropane-1,1-dicarboxylate | Thioketenes | Tetrahydrothiophenes | nih.gov |

| Bi(OTf)₃ | 2-Arylcyclopropane-1,1-dicarboxylate | 2-Naphthols | Naphthalene-fused Cyclopentanes | nih.gov |

| Yb(OTf)₃ | 2-Arylcyclopropane-1,1-dicarboxylate | Indoles | Cyclopentannulated Indoles | sioc.ac.cn |

Annulation reactions involving DACs provide powerful methods for constructing larger ring systems. In these reactions, the DAC acts as a three-carbon component that combines with a reaction partner of n atoms to form a new ring.

[4+3] Annulations : This strategy is used to construct seven-membered rings. The reaction of DACs with 1,3-dienes, catalyzed by Lewis acids such as Cu(OTf)₂, can yield cycloheptene (B1346976) derivatives with high stereoselectivity. acs.org Similarly, a [4+3] annulation between DACs and azadienes, catalyzed by Yb(OTf)₃, provides a direct route to densely substituted seven-membered azacycles (azepanones). nih.gov The efficiency of these annulations is often sensitive to the electron density on the donor group of the cyclopropane. nih.gov

Other Annulations : DACs also undergo annulation with other partners, such as (1-azidovinyl)benzene and 3-phenyl-2H-azirine, under Lewis acid catalysis to form unique azabicyclic scaffolds. acs.orgnih.govfigshare.com

Reactions Involving Donor-Acceptor Cyclopropanes

Phenol Moiety Introduction and Modification

The phenol group can be incorporated either before or after the construction of the cyclopropane ring. The choice of strategy depends on the stability of the phenol group to the reaction conditions used for cyclopropanation.

Protect-Cyclopropanate-Deprotect Strategy : A common and robust approach is to start with a protected phenol, typically a p-methoxyphenyl (PMP) derivative. For example, p-methoxycinnamic acid can be converted into a Weinreb amide, which then undergoes cyclopropanation using a sulfur ylide. google.com The resulting methoxy-substituted phenylcyclopropane can be carried through several synthetic steps before the methyl ether is cleaved to reveal the free phenol. Boron tribromide (BBr₃) is a standard reagent for this deprotection step. google.com Other oxidative methods using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or enzymatic procedures with laccases can also be used to remove the PMP group. ru.nlru.nl

Direct Use of Phenolic Substrates : Some modern catalytic systems are mild enough to tolerate free hydroxyl groups. For example, certain cobalt-catalyzed cyclopropanations proceed efficiently with substrates that already contain an unprotected phenol moiety. nih.govdicp.ac.cn

Phenol as an Activating Group : A novel activation strategy for DACs uses the phenolic group itself as an internal donor. chemrxiv.org In the presence of a base, a 2-(hydroxyaryl)-substituted DAC is deprotonated to form a phenolate. This dramatically increases the electron-donating ability of the aryl group, facilitating ring-opening to form a quinone methide intermediate without the need for a Lewis acid. chemrxiv.orgrsc.org This intermediate can then be trapped by various nucleophiles.

Post-Cyclopropanation Introduction : An alternative, though often less common, strategy involves creating the phenol group on a pre-formed phenylcyclopropane ring. This can be challenging but may involve reactions such as electrophilic aromatic substitution followed by functional group manipulation.

Hydrolysis of Diazonium Salts

The hydrolysis of aryl diazonium salts is a well-established method for the synthesis of phenols. This transformation, often encompassed within the broader category of Sandmeyer reactions, provides a reliable route to introduce a hydroxyl group onto an aromatic ring. researchgate.netnih.govchemicalbook.comchemicalbook.comsigmaaldrich.com The general process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a hydroxyl group from water.

The synthesis of 3-(2-Phenylcyclopropyl)phenol via this route would commence with the corresponding aniline, 3-(2-phenylcyclopropyl)aniline. This precursor is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the diazonium salt. sigmaaldrich.com The resulting 3-(2-phenylcyclopropyl)benzenediazonium salt is then heated in an aqueous solution, leading to the evolution of nitrogen gas and the formation of the desired phenol.

The mechanism of the Sandmeyer-type hydroxylation involves the formation of an aryl radical through a single-electron transfer from a copper(I) catalyst. researchgate.net This aryl radical then reacts with water to yield the phenol. While the classical approach involves simply heating the diazonium salt in aqueous acid, the use of copper catalysts like copper(I) oxide can facilitate the reaction at room temperature. researchgate.netchemicalbook.com

Table 1: Representative Conditions for Diazonium Salt Hydrolysis

| Starting Material | Reagents | Conditions | Product |

| Aromatic Amine | 1. NaNO₂, HCl | 0-5 °C | Aryl Diazonium Salt |

| Aryl Diazonium Salt | H₂O, Heat | Elevated Temperature | Phenol |

| Aryl Diazonium Salt | Cu₂O, Cu(NO₃)₂ | Room Temperature | Phenol |

Oxidation-Based Phenol Syntheses

Direct oxidation of an aromatic C-H bond to a hydroxyl group represents an atom-economical approach to phenol synthesis. While challenging, several methods have been developed for this transformation. For a substrate like 3-(2-phenylcyclopropyl)benzene, direct oxidation would be a potential, albeit challenging, route to 3-(2-Phenylcyclopropyl)phenol.

One approach involves the use of strong oxidizing agents, though this often suffers from a lack of selectivity and can lead to over-oxidation or ring-opening of the cyclopropyl group. More controlled and selective methods often rely on transition metal catalysis. For instance, palladium-catalyzed C-H activation and subsequent hydroxylation have been developed for the synthesis of phenols from aryl halides and a hydroxide (B78521) source. While not a direct oxidation of the arene itself, it represents a modern approach to phenol synthesis.

Another strategy involves the oxidation of organoborane or organosilane precursors. For example, an arylboronic acid can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide. This would require the initial conversion of 3-(2-phenylcyclopropyl)benzene to its corresponding boronic acid derivative.

Alkylation and Etherification of Phenols

Once 3-(2-Phenylcyclopropyl)phenol is obtained, it can be further functionalized through alkylation and etherification of the phenolic hydroxyl group. These reactions are fundamental in modifying the properties of the parent phenol and in the synthesis of more complex derivatives.

Alkylation: The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alkoxide and an alkyl halide. mdpi.com In the context of 3-(2-Phenylcyclopropyl)phenol, treatment with a base such as sodium hydride or potassium carbonate would generate the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding alkyl ether. nih.gov The choice of a polar aprotic solvent like DMF or acetone (B3395972) can facilitate this reaction. For hindered phenols or secondary/tertiary alkyl halides, elimination reactions can become a competing side reaction. acs.org

Etherification (Arylation): The synthesis of diaryl ethers from 3-(2-Phenylcyclopropyl)phenol can be achieved via the Ullmann condensation. Current time information in New York, NY, US.google.combeilstein-journals.org This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Current time information in New York, NY, US. Typically, the reaction is carried out at high temperatures in the presence of a base. Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions.

Table 2: General Conditions for Alkylation and Etherification of Phenols

| Reaction | Reactants | Catalyst/Base | Solvent | Product |

| Williamson Ether Synthesis | Phenol, Alkyl Halide | NaH, K₂CO₃ | DMF, Acetone | Alkyl Aryl Ether |

| Ullmann Condensation | Phenol, Aryl Halide | Cu(I) salt, Base | Pyridine, DMF | Diaryl Ether |

Aminomethylation and Schiff Base Formation with Phenols

The phenolic ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups. Aminomethylation and subsequent Schiff base formation are important transformations for creating more complex derivatives.

Aminomethylation: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the phenol), formaldehyde, and a primary or secondary amine. mdpi.comd-nb.info The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. For 3-(2-Phenylcyclopropyl)phenol, the Mannich reaction would likely occur at the positions ortho to the hydroxyl group due to its directing effect, yielding aminomethylated phenol derivatives. wikipedia.org

Schiff Base Formation: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. Phenols can be first converted to phenolic aldehydes, for example, through the Duff or Reimer-Tiemann reaction. The resulting hydroxybenzaldehyde derivative of 3-(2-phenylcyclopropyl)phenol can then be condensed with a primary amine to form the corresponding Schiff base (an imine).

Stereoselective Synthesis and Enantiomeric Resolution

The 2-phenylcyclopropyl moiety in 3-(2-Phenylcyclopropyl)phenol contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S)). The synthesis of specific stereoisomers requires stereoselective methods or the resolution of racemic mixtures.

Stereoselective Synthesis: The synthesis of the structurally related trans-2-arylcyclopropylamines often serves as a model for the stereoselective construction of the 2-phenylcyclopropyl group. One common approach is the cyclopropanation of a corresponding styrene derivative. The use of chiral catalysts in the cyclopropanation reaction can induce enantioselectivity. For example, the reaction of 3-vinylanisole (a precursor to the phenol) with ethyl diazoacetate in the presence of a chiral copper or rhodium catalyst could potentially lead to an enantioenriched cyclopropyl ester, which can then be further elaborated to the target phenol. The trans isomer is often the thermodynamically more stable product.

Another strategy involves the stereoselective synthesis of a precursor that already contains the desired stereochemistry. For example, a chiral auxiliary approach could be employed.

Enantiomeric Resolution: If a stereoselective synthesis is not employed, the resulting mixture of stereoisomers can be separated through chiral resolution. For a phenolic compound, this can be achieved by forming diastereomeric salts with a chiral amine. The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. After separation, the chiral amine can be removed to yield the enantiomerically pure phenol. Chiral chromatography is another powerful technique for the separation of enantiomers.

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of 3-(2-Phenylcyclopropyl)phenol often requires multi-step sequences and the use of modern synthetic methodologies. These strategies aim to build upon the basic scaffold to introduce additional functionality and complexity.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be employed if a halo-substituted 3-(2-phenylcyclopropyl)phenol is used as a starting material. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl groups.

The development of methods for the synthesis of complex phenols often focuses on achieving high regioselectivity and functional group tolerance under mild reaction conditions. For example, directed ortho-metalation can be used to selectively functionalize the positions adjacent to the hydroxyl group.

Furthermore, the synthesis of m-aryloxy phenols, which are structurally related to potential derivatives of the target compound, has been an area of active research. These methods often rely on modern variations of the Ullmann condensation or other cross-coupling strategies to form the diaryl ether linkage.

Structure Activity Relationship Sar Studies and Molecular Design

Conformational and Electronic Properties of the Phenylcyclopropyl Scaffold

The phenylcyclopropyl moiety is a conformationally restricted yet electronically versatile scaffold. Its properties are a direct result of the interplay between the planar phenyl ring and the strained, three-membered cyclopropane (B1198618) ring.

The cyclopropane ring, despite being a saturated system, exhibits electronic properties that are reminiscent of a double bond. The "bent" bonds of the cyclopropane ring possess significant p-character, allowing for electronic communication with adjacent π-systems, such as a phenyl ring. This pseudo-π character enables the cyclopropyl (B3062369) group to participate in conjugation, influencing the electron density distribution of the entire molecule. This electronic feature is crucial for the interaction of these compounds with biological targets, as it can modulate binding affinities and intrinsic activity. Computational studies on related phenylcyclopropylamine structures have shown that stereoelectronic effects arising from hyperconjugative interactions influence the molecule's conformational preferences and basicity nih.gov.

The 2-phenylcyclopropyl unit contains two chiral centers, leading to the existence of stereoisomers. The relative orientation of the phenyl and phenolic groups, as well as their arrangement in three-dimensional space, has a profound impact on biological activity. In many classes of biologically active compounds, including those with a phenylcyclopropyl scaffold, the different stereoisomers can exhibit markedly different potencies and even different pharmacological profiles. For instance, in analogues of the related compound tranylcypromine, the trans isomer is often the more active one. Specifically, for 2-fluoro-2-phenylcyclopropylamine, a potent competitive inhibitor of microbial tyramine oxidase, the trans isomer was found to be a significantly more potent inhibitor than the cis isomer nih.gov. This highlights the critical importance of stereochemistry in the design of new therapeutic agents based on this scaffold.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the 3-(2-phenylcyclopropyl)phenol structure has provided valuable insights into its SAR. Alterations to the aromatic ring, the phenolic hydroxyl group, and the cyclopropane ring can all dramatically influence the compound's pharmacological properties.

The introduction of substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of a molecule, thereby influencing its biological activity. Halogenation, in particular, can alter a compound's lipophilicity, metabolic stability, and binding interactions. Studies on related α-substituted cyclopropylamine (B47189) derivatives have shown that decorating the phenyl ring with small functional groups, especially halogens at the meta position, can significantly improve inhibitory activity against certain enzymes nih.gov. For example, the introduction of a halogen can lead to a more favorable interaction with the target protein, enhancing binding affinity.

| Substituent | Position | Observed Effect on Activity (in related analogs) |

|---|---|---|

| Halogen (e.g., F, Cl) | meta | Significant improvement in inhibitory activity nih.gov |

| Halogen (e.g., F, Cl) | para | Can influence activity, but the effect is often dependent on the specific target and the nature of the halogen. |

| Methoxy | para | Can alter electronic properties and metabolic pathways. In some psychedelic phenethylamines, this substitution is key for activity wikipedia.org. |

The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. Its acidity and hydrogen-bonding capacity can be crucial for activity. Modification of this group, for instance, through ether formation (e.g., conversion to a methoxy group), can have a profound impact on the pharmacological profile. Such a modification eliminates the hydrogen-donating ability of the phenol (B47542) and increases lipophilicity. This can alter receptor binding, metabolic stability, and pharmacokinetic properties. In many phenolic compounds, the presence of a free hydroxyl group is essential for antioxidant activity and interaction with specific receptors nih.govnih.gov. However, in other cases, masking the hydroxyl group can lead to improved oral bioavailability or a more desirable duration of action.

| Modification | Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|

| Ether Formation (e.g., -OCH3) | Increases lipophilicity, removes hydrogen bond donor capability. | May decrease binding to targets requiring a hydrogen bond donor, but could enhance membrane permeability and alter metabolism. |

| Ester Formation (e.g., -OCOCH3) | Acts as a prodrug, increases lipophilicity. | Can improve oral absorption, with the active phenolic compound being released after in vivo hydrolysis. |

Direct substitution on the cyclopropane ring offers another avenue for modifying the properties of 3-(2-phenylcyclopropyl)phenol. The introduction of substituents on the three-membered ring can influence the molecule's conformation, steric profile, and electronic properties. For example, the addition of a fluorine atom to the cyclopropane ring of phenylcyclopropylamine analogs has been shown to significantly enhance their inhibitory potency against microbial tyramine oxidase nih.gov. The position and stereochemistry of the substituent are critical, with a cis relationship between the fluorine and the amino group in trans-2-fluoro-2-phenylcyclopropylamine leading to the most potent inhibition nih.gov. These findings suggest that strategic substitution on the cyclopropane ring can fine-tune the interaction with the biological target.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. researchgate.netbhsai.org This approach is particularly valuable for generating new intellectual property, improving pharmacokinetic profiles, and overcoming metabolic liabilities. nih.gov Similarly, bioisosteric replacement involves substituting a functional group with another that has similar physicochemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.netresearchgate.net

For the 3-(2-Phenylcyclopropyl)phenol scaffold, these strategies can be applied to explore new chemical space and develop analogs with improved drug-like properties. The 2-phenylcyclopropylmethylamine (PCPMA) framework, a close structural relative, is recognized as a privileged scaffold in central nervous system (CNS) drug design, suggesting the therapeutic potential of this chemical class. nih.gov

Scaffold Hopping Strategies:

One approach to scaffold hopping for 3-(2-Phenylcyclopropyl)phenol could involve replacing the central cyclopropane ring with other small, rigid ring systems. This would alter the spatial orientation of the phenyl and phenol substituents while maintaining a constrained conformation. Examples of potential replacement scaffolds are presented in the table below.

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Cyclopropane | Azetidine | Introduction of a nitrogen atom could offer a point for further functionalization and potential for new interactions with the biological target. |

| Cyclobutane | Modifies the bond angles and distances between the phenyl and phenol groups, potentially leading to altered binding affinity or selectivity. | |

| Oxetane | The introduction of an oxygen atom can improve solubility and metabolic properties. |

Bioisosteric Replacements for the Phenol Moiety:

The phenolic hydroxyl group is a key feature of 3-(2-Phenylcyclopropyl)phenol, likely involved in hydrogen bonding interactions with its biological target. However, phenols are often susceptible to rapid metabolism, such as glucuronidation, which can lead to poor oral bioavailability. researchgate.net Bioisosteric replacement of the phenol group is a common strategy to mitigate this issue while preserving the essential hydrogen bonding capability. researchgate.netnih.gov

The following table outlines potential bioisosteric replacements for the phenol group in 3-(2-Phenylcyclopropyl)phenol.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Phenol (-OH) | Hydroxamic Acid (-CONHOH) | Can act as a hydrogen bond donor and acceptor; may exhibit different metabolic stability. |

| N-Acyl-sulfonamide (-NHSO₂R) | Mimics the acidic proton of the phenol and can form similar hydrogen bonds. | |

| Tetrazole | An acidic heterocycle that can act as a phenol bioisostere, often with improved metabolic stability. | |

| Carboxylic Acid (-COOH) | Can participate in hydrogen bonding and ionic interactions. |

By systematically applying these scaffold hopping and bioisosteric replacement strategies, medicinal chemists can generate a diverse library of 3-(2-Phenylcyclopropyl)phenol analogs with the potential for enhanced therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov These models are instrumental in understanding the key molecular features that govern activity and in predicting the potency of novel, untested compounds. For derivatives of the phenylcyclopropylamine scaffold, which is closely related to 3-(2-Phenylcyclopropyl)phenol, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for biological activity.

A notable 3D-QSAR study was conducted on a series of 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives to understand their binding affinity for a specific CNS target. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

Key Findings from a 3D-QSAR Study of PCPMA Derivatives:

The study revealed the critical role of steric, electrostatic, and hydrophobic fields in determining the binding affinity of these compounds. The developed CoMFA and CoMSIA models demonstrated good predictive power, as indicated by their statistical parameters.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F value |

| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 |

| CoMSIA (Steric + Hydrophobic) | 0.643 | 0.899 | N/A | N/A |

Data adapted from a study on 2-phenylcyclopropylmethylamine derivatives.

Interpretation of the QSAR Models:

The contour maps generated from the CoMFA and CoMSIA models provide a visual representation of the structure-activity relationships:

Steric Fields: The models indicated that bulky substituents in certain regions of the molecule were favorable for activity, while steric hindrance in other areas was detrimental.

Electrostatic Fields: The presence of electropositive or electronegative groups in specific locations was shown to either enhance or diminish binding affinity, highlighting the importance of electrostatic interactions with the target.

Hydrophobic Fields: The models identified regions where hydrophobic groups were favored, suggesting the presence of a hydrophobic pocket in the binding site of the biological target.

These QSAR models serve as a valuable guide for the rational design of new 3-(2-Phenylcyclopropyl)phenol analogs. By strategically modifying the scaffold based on the insights from these computational studies, it is possible to design novel compounds with predicted high affinity and improved pharmacological properties.

Mechanistic Investigations of Biological Activity Preclinical Context

Modulation of Specific Receptor Systems

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein-coupled receptor (GPCR), is a significant target in the development of treatments for obesity, schizophrenia, and other neuropsychiatric disorders. nih.gov Agonism at this receptor has been a focal point of drug discovery for over a decade. nih.gov

While direct studies on 3-(2-Phenylcyclopropyl)phenol are absent, research has been conducted on structurally similar compounds. Specifically, a series of N-substituted (2-phenylcyclopropyl)methylamines have been designed and synthesized to act as selective 5-HT2C agonists. nih.gov These compounds, which share the 2-phenylcyclopropyl core structure but differ by having a methylamine side chain instead of a hydroxyl group, have demonstrated selectivity for the 5-HT2C receptor with a preference for Gq-mediated signaling over β-arrestin recruitment. nih.gov For instance, certain N-benzyl and N-methyl derivatives of (2-phenylcyclopropyl)methylamine show potent and selective 5-HT2C agonism. nih.gov These findings highlight that the 2-phenylcyclopropyl scaffold can be incorporated into molecules that effectively target the 5-HT2C receptor.

Table 1: Activity of Structurally Related Compounds at the 5-HT2C Receptor

| Compound Class | Specific Example | Receptor Target | Activity |

|---|---|---|---|

| N-substituted (2-phenylcyclopropyl)methylamines | (+)-N-methyl-(2-phenylcyclopropyl)methylamine | 5-HT2C | Agonist (EC50 = 23 nM) |

Data pertains to structurally related amine derivatives, not 3-(2-Phenylcyclopropyl)phenol. nih.gov

GPR88 is an orphan GPCR highly expressed in the striatum, a key brain region for regulating motor control, cognition, and mood. nih.gov It is considered a promising therapeutic target for various neuropsychiatric disorders. nih.gov Research has identified synthetic agonists for GPR88 that act as allosteric modulators. nih.gov For example, the compound (1R, 2R)-2-PCCA has been identified as an allosteric modulator that binds to a pocket formed by the cytoplasmic ends of transmembrane segments and the G-protein itself, stabilizing the active state of the receptor complex. nih.gov

There is currently no published preclinical data investigating the interaction between 3-(2-Phenylcyclopropyl)phenol and the GPR88 receptor.

The dopamine (B1211576) D3 receptor is a critical target for antipsychotic medications, particularly for addressing the complex symptoms of schizophrenia. nih.gov Unlike first-generation antipsychotics that primarily act as D2 antagonists, newer agents often exhibit a mixed pharmacology, including partial agonism or antagonism at D2 and D3 receptors. nih.gov

The 2-phenylcyclopropylmethylamine scaffold, which is structurally related to 3-(2-Phenylcyclopropyl)phenol, has been utilized to develop potent D2 receptor partial agonists. nih.gov These compounds have shown efficacy in preclinical models of psychosis. nih.gov However, no specific research has been published detailing the activity of 3-(2-Phenylcyclopropyl)phenol as a dopamine D3 receptor antagonist.

Enzyme Inhibition and Activation Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Phenolic compounds, particularly polyphenols and salicylanilides (2-hydroxy-N-phenylbenzamides), have been investigated as cholinesterase inhibitors. nih.govnih.gov The phenolic hydroxyl group can be crucial for binding to the active site of these enzymes. For example, halogenated salicylanilides have demonstrated moderate, mixed-type inhibition of both AChE and BChE. nih.gov

Despite the phenolic nature of 3-(2-Phenylcyclopropyl)phenol, there is no specific experimental data available on its potential to inhibit cholinesterases.

Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I metabolism for a vast array of xenobiotics. nih.gov The biotransformation of phenolic compounds is well-documented. Phenol (B47542) itself is metabolized by CYP enzymes, primarily CYP2E1, to form hydroquinone and catechol. nih.gov The oxidation of phenyl rings by CYPs can lead to either detoxification or the formation of reactive metabolites. nih.gov

The metabolic fate of 3-(2-Phenylcyclopropyl)phenol has not been specifically studied. Based on the general principles of phenol metabolism, it is plausible that its biotransformation would involve hydroxylation of the phenyl ring, catalyzed by CYP isozymes. nih.gov The presence of the cyclopropyl (B3062369) group may also present a site for oxidative metabolism. However, without experimental data, the specific metabolites and the CYP enzymes involved remain speculative.

Table 2: Key Enzymes in Phenol Metabolism

| Parent Compound | Primary Enzyme(s) | Major Metabolites |

|---|

This table represents the metabolism of the basic phenol structure, not 3-(2-Phenylcyclopropyl)phenol. nih.gov

Kinase Inhibition (e.g., Met Kinase, Isocitrate Dehydrogenase 1)

No published studies were found that investigate the inhibitory activity of 3-(2-Phenylcyclopropyl)phenol against Met Kinase or Isocitrate Dehydrogenase 1.

Glycosidase Inhibition (e.g., Alpha-Glucosidase)

There is no available data from preclinical studies on the effect of 3-(2-Phenylcyclopropyl)phenol on alpha-glucosidase activity.

Prolyl Oligopeptidase Modulation

The modulatory effects of 3-(2-Phenylcyclopropyl)phenol on prolyl oligopeptidase have not been reported in the scientific literature.

Molecular Interactions and Binding Site Analysis

Due to the lack of studies on the interaction of 3-(2-Phenylcyclopropyl)phenol with the aforementioned protein targets, no data is available on its molecular interactions or binding site analysis.

Ligand-Protein Interaction Mapping

No ligand-protein interaction maps for 3-(2-Phenylcyclopropyl)phenol with any of the specified enzymes have been generated or published.

Hydrogen Bonding and Hydrophobic Interactions

Specific details regarding hydrogen bonding and hydrophobic interactions between 3-(2-Phenylcyclopropyl)phenol and its potential biological targets are unknown.

Mechanisms of Broader Biological Activities

Information on the mechanisms behind any broader biological activities of 3-(2-Phenylcyclopropyl)phenol is not available in the current body of scientific literature.

Antioxidant Activity (e.g., Radical Scavenging)

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govscienceopen.comffhdj.com This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS). nih.govffhdj.com The fundamental mechanism of action for phenolic antioxidants is their capacity to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. nih.govmdpi.com

The efficacy of a phenolic compound as a radical scavenger is determined by the stability of the phenoxyl radical that is formed after the hydrogen donation. scienceopen.com This stability is often enhanced by resonance delocalization across the aromatic ring. scienceopen.com The number and position of hydroxyl groups on the phenol ring are critical factors influencing the antioxidant capacity. nih.govnih.gov For instance, compounds with multiple hydroxyl groups, such as those with catechol (two hydroxyl groups) or pyrogallol (three hydroxyl groups) structures, generally exhibit higher radical scavenging activity. nih.gov The basic structural organization of phenolics ultimately determines their antioxidant activity. nih.gov

Studies on various phenolic compounds have demonstrated their ability to effectively scavenge different types of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion, under in vitro conditions. nih.gov This reactivity helps to mitigate oxidative stress and protect key cellular components from radical-induced damage. nih.gov

| Mechanism | Description | Key Structural Features |

|---|---|---|

| Hydrogen Atom Donation | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing its reactivity. | Presence of one or more hydroxyl (-OH) groups on the aromatic ring. |

| Radical Stabilization | The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring. | Aromatic ring structure. Substituents that enhance resonance. |

Anti-inflammatory Pathways

Phenolic compounds have demonstrated significant anti-inflammatory properties in preclinical models by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators. nih.govmdpi.com Their anti-inflammatory effects are often linked to their antioxidant activities. nih.gov

One of the primary mechanisms involves the inhibition of key enzymes responsible for producing inflammatory mediators. For example, some phenolic compounds can inhibit cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins. nih.gov They also act on transcription factors that regulate the expression of pro-inflammatory genes. nih.gov

Key pathways modulated by phenolic compounds include:

Nuclear Factor-kappa B (NF-κB) Pathway : Many phenolic compounds can suppress the activation of NF-κB, a critical transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govmdpi.comfrontiersin.orgijbs.com This is often achieved by preventing the degradation of its inhibitor, IκB. ijbs.com

Mitogen-Activated Protein Kinase (MAPK) Pathway : Phenolic compounds can inhibit the phosphorylation of kinases within the MAPK signaling cascades (including ERK, p38, and JNK), which are closely associated with inflammatory responses. mdpi.comfrontiersin.org

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway : Some phenols can up-regulate the Nrf2 pathway, which is involved in the antioxidant response and helps to counteract inflammation. nih.govijbs.com

Toll-Like Receptor (TLR) Signaling : Certain phenolic compounds have been shown to inhibit TLR signaling pathways, such as the TLR4/MyD88 pathway, thereby reducing the inflammatory response to pathogens. frontiersin.org

By targeting these fundamental pathways, phenolic compounds can decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while increasing the production of anti-inflammatory cytokines such as IL-10. mdpi.comijbs.com

| Pathway/Target | Mechanism of Action | Outcome |

|---|---|---|

| NF-κB | Inhibition of activation, preventing its translocation to the nucleus. nih.govijbs.com | Decreased expression of pro-inflammatory genes and cytokines. ijbs.com |

| MAPK (ERK, p38, JNK) | Inhibition of kinase phosphorylation. frontiersin.org | Reduced inflammatory signaling cascade. |

| COX Enzymes | Direct inhibition of enzyme activity. nih.gov | Reduced production of prostaglandins. |

| Nrf2 | Activation/up-regulation of the pathway. nih.gov | Enhanced antioxidant response, counteracting inflammation. |

Antimicrobial Mechanisms (e.g., Membrane Disruption)

The antimicrobial activity of phenolic compounds against a broad spectrum of bacteria is attributed to several mechanisms, with membrane disruption being a prominent mode of action. mdpi.comnih.gov The chemical structure of phenols, particularly their lipophilic character, facilitates their interaction with the bacterial cell membrane. nih.gov

The primary antimicrobial mechanisms include:

Cell Membrane Disruption : Phenolic compounds can intercalate into the lipid bilayer of the bacterial cell membrane. mdpi.com This interaction disrupts the membrane's structure and function, leading to increased permeability. mdpi.commdpi.com The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, proteins, and nucleic acids, ultimately causing bacterial cell death. mdpi.commdpi.com

Enzyme Inhibition : These compounds can inhibit intracellular enzymes essential for bacterial metabolism. nih.gov The hydroxyl groups on the phenol ring can form hydrogen bonds with active sites of enzymes, deactivating them.

Inhibition of Nucleic Acid Synthesis : Some flavonoids, a class of polyphenols, have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. mdpi.com

Metal Ion Chelation : Phenolic compounds can chelate metal ions that are necessary for bacterial enzyme function and membrane stability, thereby inhibiting growth. mdpi.com

The effectiveness of these mechanisms is influenced by the specific structure of the phenolic compound, including the number and position of hydroxyl and other substituent groups. mdpi.com For many phenolics, the ability to physically disrupt the cell membrane is a key factor in their rapid and broad-spectrum bactericidal effects. mdpi.commdpi.com

| Mechanism | Description | Consequence for Bacterium |

|---|---|---|

| Membrane Disruption | Intercalation into the lipid bilayer, increasing permeability and causing structural damage. mdpi.commdpi.com | Leakage of intracellular contents and loss of membrane potential. mdpi.commdpi.com |

| Enzyme Inhibition | Binding to and deactivating essential bacterial enzymes. nih.gov | Disruption of metabolic pathways. |

| Inhibition of Nucleic Acid Synthesis | Interference with enzymes like DNA gyrase. mdpi.com | Prevention of DNA replication and cell division. mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and potential biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective in predicting the geometry and energy of molecules. For 3-(2-Phenylcyclopropyl)phenol, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be utilized to determine its optimized molecular structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. The optimized geometry is crucial for understanding its steric and electronic properties and serves as the foundation for further computational analyses. Quantum chemical calculations have been successfully applied to various phenolic compounds to determine their optimized geometries and electronic properties. scispace.comnih.govbsu.by

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack, while the LUMO's position can vary. FMO analysis for 3-(2-Phenylcyclopropyl)phenol would be instrumental in predicting its reactivity in various chemical reactions. nih.govbsu.by

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol | -8.50 | -1.20 | 7.30 |

| Eugenol | -8.25 | -1.50 | 6.75 |

| 3-(2-Phenylcyclopropyl)phenol (Predicted) | -8.35 | -1.40 | 6.95 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, derived from conceptual DFT, provide a quantitative basis for understanding and predicting the behavior of molecules.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as μ2 / 2η.

These parameters for 3-(2-Phenylcyclopropyl)phenol would offer a comprehensive profile of its chemical reactivity. nih.govbsu.by

| Parameter | Phenol | Eugenol | 3-(2-Phenylcyclopropyl)phenol (Predicted) |

|---|---|---|---|

| Chemical Hardness (η) | 3.65 | 3.38 | 3.48 |

| Chemical Softness (S) | 0.27 | 0.30 | 0.29 |

| Electronegativity (χ) | 4.85 | 4.88 | 4.88 |

| Electrophilicity Index (ω) | 3.22 | 3.52 | 3.43 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and interactions of a molecule in a biological environment, such as a lipid bilayer or in solution. For 3-(2-Phenylcyclopropyl)phenol, MD simulations could be employed to investigate its behavior at the water-lipid interface of a cell membrane. Such simulations can reveal how the molecule orients itself within the membrane, the depth of its penetration, and its interactions with lipid molecules. rsc.orgnih.gov This information is crucial for understanding its potential to cross biological membranes and interact with intracellular targets. MD simulations have been used to study the effects of small phenolic compounds on the structure and dynamics of lipid bilayers. rsc.orgnih.govnih.gov

Ligand-Protein Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For 3-(2-Phenylcyclopropyl)phenol, docking studies could be performed against a variety of protein targets to identify potential biological activities. The process involves placing the ligand in the binding site of the protein and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Such studies could reveal key amino acid residues involved in the binding and provide a rationale for the molecule's potential pharmacological effects. mdpi.combiorxiv.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Transport) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. biorxiv.orgnih.gov Various computational models and software are available to predict these properties based on the molecular structure. For 3-(2-Phenylcyclopropyl)phenol, a comprehensive ADMET profile can be generated to evaluate its drug-likeness. phcogj.com

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 224.28 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates good lipid solubility |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule of Five (<10) |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Suggests good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | May have central nervous system activity |

| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Predicted to be non-mutagenic | Low potential for carcinogenicity |

| Hepatotoxicity | Predicted to be low risk | Low potential for liver damage |

This predictive analysis helps in identifying potential liabilities of a compound early in the drug development process, thereby saving time and resources. researchgate.netresearcher.life

Transition State and Reaction Mechanism Studies

Computational chemistry and molecular modeling provide crucial insights into the reaction mechanisms involving 3-(2-Phenylcyclopropyl)phenol, particularly concerning its interaction with biological targets like monoamine oxidase (MAO). While specific transition state studies for this exact molecule are not widely detailed in public literature, the mechanism can be inferred from extensive computational analyses of its core moieties: the cyclopropylamine (B47189) group and the phenol ring.

The primary mechanism of action for phenylcyclopropylamine-based compounds, especially as MAO inhibitors, involves oxidative processes. The reaction is initiated by a single-electron transfer (SET) from the cyclopropylamine's nitrogen atom to an acceptor, such as the flavin cofactor in MAO. This oxidation event forms a nitrogen radical cation. acs.orgresearchgate.net

Quantum chemical studies on analogous structures have shown that this radical cation is a key intermediate. acs.org Following its formation, the high strain energy of the three-membered cyclopropyl (B3062369) ring (approximately 28 kcal/mol) facilitates a rapid and irreversible ring-opening. acs.org This process leads to the formation of a more stable distonic radical cation, where the charge and radical centers are separated. acs.orgresearchgate.net This irreversible transformation is fundamental to the covalent modification of the enzyme and explains the mechanism-based inhibition characteristic of this class of compounds.

Computational methods, such as Density Functional Theory (DFT), are employed to model these reaction pathways. chemrxiv.org These studies calculate the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation barrier and, consequently, the rate of the reaction.

The table below outlines the conceptual steps and associated energetic parameters that would be investigated in a typical computational study of the oxidative activation of a phenylcyclopropylamine derivative.

| Reaction Step | Description | Key Computational Parameter | Expected Finding |

|---|---|---|---|

| 1. Single-Electron Transfer (SET) | Oxidation of the amine nitrogen to form a radical cation. | Ionization Potential / Oxidation Potential | Formation of an unstable, high-energy intermediate. |

| 2. Transition State for Ring Opening | The energetic barrier to the cleavage of the C-C bond in the cyclopropyl ring. | Activation Energy (ΔG‡) | A relatively low barrier due to the release of ring strain. |

| 3. Irreversible Ring Opening | Formation of a stabilized distonic radical cation. | Reaction Energy (ΔG°) | A highly exothermic and irreversible step. |

| 4. Covalent Adduct Formation | The newly formed radical attacks a residue or cofactor of the target enzyme. | Activation Energy (ΔG‡) | Leads to the final, irreversibly inhibited enzyme. |

These computational approaches are essential for rational drug design, allowing researchers to predict the reactivity of new derivatives and understand the structural features that govern their inhibitory potency and selectivity. nih.gov

Analytical and Characterization Methodologies for Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-(2-phenylcyclopropyl)phenol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-(2-phenylcyclopropyl)phenol, including the stereochemical relationship between the phenyl and hydroxyphenyl groups on the cyclopropane (B1198618) ring (cis or trans).

¹H NMR (Proton NMR): A 1D ¹H NMR spectrum would provide critical information. The aromatic protons on the two phenyl rings would typically appear as complex multiplets in the downfield region, approximately between 6.5 and 7.5 ppm. The single proton of the hydroxyl (-OH) group would likely be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally falls between 4 and 8 ppm. The protons on the cyclopropyl (B3062369) ring are highly characteristic and would appear in the upfield region, typically between 0.5 and 2.5 ppm. The specific chemical shifts and spin-spin coupling patterns of these cyclopropyl protons would be crucial for determining the relative stereochemistry of the substituents.

¹³C NMR (Carbon NMR): A 1D ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group would resonate at approximately 150-160 ppm. Carbons within the two aromatic rings would appear in the 115-140 ppm range. The aliphatic carbons of the cyclopropane ring would be found significantly upfield, typically between 10 and 35 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the aromatic rings and, most importantly, within the cyclopropyl ring system. Cross-peaks between the cyclopropyl protons would confirm their spatial relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the cis/trans isomerism, NOESY is paramount. This experiment detects through-space interactions between protons. A NOESY spectrum would show cross-peaks between protons that are close in space, regardless of their bonding. For example, in the cis isomer, a NOE would be expected between the cyclopropyl protons on the same face of the ring, which are adjacent to the aromatic substituents.

Interactive Table: Predicted ¹H NMR Chemical Shift Ranges for 3-(2-Phenylcyclopropyl)phenol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅ & C₆H₄) | 6.5 - 7.5 | Multiplet (m) | Complex pattern due to substitution. |

| Phenolic (-OH) | 4.0 - 8.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Cyclopropyl (-CH-) | 1.0 - 2.5 | Multiplet (m) | Coupled to other cyclopropyl protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-(2-phenylcyclopropyl)phenol would exhibit several characteristic absorption bands. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of hydrogen bonding. Sharp peaks around 3000-3100 cm⁻¹ would correspond to the C-H stretching of the aromatic rings. The C-H stretching of the cyclopropyl group would likely appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed as a series of absorptions in the 1450-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the phenol (B47542) would be present in the 1200-1260 cm⁻¹ range.

Interactive Table: Characteristic IR Absorption Bands for 3-(2-Phenylcyclopropyl)phenol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| Phenol O-H | 3200 - 3600 | Strong, Broad | Stretch |

| Aromatic C-H | 3000 - 3100 | Medium, Sharp | Stretch |

| Cyclopropyl C-H | ~2990 | Medium | Stretch |

| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a technique like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also be diagnostic; for phenols, common fragmentation includes the loss of carbon monoxide (CO) or a formyl radical (HCO). The presence of the phenylcyclopropyl moiety would likely lead to characteristic fragmentation patterns involving the cleavage of the cyclopropane ring.

Chromatographic Separation and Detection

Chromatographic techniques are essential for isolating 3-(2-phenylcyclopropyl)phenol from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of phenolic compounds.

Methodology: A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (such as acetonitrile or methanol), run under isocratic or gradient elution conditions.

Detectors:

UV Detector: Due to the presence of two aromatic rings, 3-(2-phenylcyclopropyl)phenol would be strongly UV-active, making a UV detector highly effective. The maximum absorbance (λmax) would likely be around 270-280 nm.

Fluorescence Detector: Phenolic compounds often fluoresce, which can be exploited for highly sensitive and selective detection. An appropriate excitation wavelength would be set to induce fluorescence, which would then be measured at a higher emission wavelength.

Electrochemical Detector: The phenol moiety is electrochemically active (it can be oxidized). An electrochemical detector offers exceptional sensitivity and selectivity for phenolic compounds, making it a powerful option for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds. Due to the polarity of the phenolic -OH group, derivatization is often required to increase the volatility and thermal stability of 3-(2-phenylcyclopropyl)phenol and to improve its chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether.

The derivatized sample would be injected into the GC, where it would be separated from other components on a capillary column (e.g., a DB-5ms). The retention time would be a characteristic feature for the compound under specific GC conditions (temperature program, carrier gas flow rate). As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification by matching it against a spectral library or by interpreting its fragmentation pattern.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable technique for the separation and quantification of enantiomers. nih.govphenomenex.com High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for assessing the enantiomeric purity of chiral compounds like 3-(2-Phenylcyclopropyl)phenol. nih.gov

The separation mechanism relies on the differential interaction of the enantiomers with the CSP, leading to different retention times. Common CSPs are based on polysaccharides, such as cellulose and amylose derivatives, which can offer a wide range of selectivities for various chiral compounds. nih.govphenomenex.com The choice of the appropriate CSP and mobile phase is critical and often determined empirically through screening different column and solvent combinations. For phenolic compounds, both normal-phase and reversed-phase chromatography can be employed, depending on the specific properties of the analyte and the CSP.

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Considerations for 3-(2-Phenylcyclopropyl)phenol |

| Chiral Stationary Phase (CSP) | The solid support within the column that is responsible for enantiomeric recognition. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral phenols. |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is common in normal-phase chromatography. The ratio of these solvents is optimized to achieve the best separation. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically optimized to balance analysis time and resolution. A common starting point is 1.0 mL/min. |

| Detection | The method used to visualize the separated enantiomers as they elute from the column. | UV detection is standard for aromatic compounds like 3-(2-Phenylcyclopropyl)phenol, with the wavelength set to an absorbance maximum of the analyte. |

| Temperature | The temperature of the column during the separation. | Can influence the interaction between the analyte and the CSP, affecting resolution. It is often controlled to ensure reproducibility. |

The enantiomeric excess (% ee) is a critical parameter determined from the chromatogram and is calculated using the peak areas of the two enantiomers.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For 3-(2-Phenylcyclopropyl)phenol, obtaining a high-quality single crystal is the first and often most challenging step. Once a suitable crystal is grown, the diffraction data can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This allows for the definitive assignment of the stereochemical configuration at the chiral centers of the cyclopropane ring.

Table 2: Steps in X-ray Crystallography for Stereochemical Assignment

| Step | Description | Key Considerations |

| Crystallization | Growing a single, well-ordered crystal of the compound. | Requires screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). |

| Data Collection | Mounting the crystal and collecting diffraction data using an X-ray diffractometer. | The crystal must be of sufficient size and quality to produce a clear diffraction pattern. |

| Structure Solution and Refinement | Using computational methods to solve the phase problem and refine the atomic positions to fit the experimental data. | The quality of the final structure is assessed by parameters such as the R-factor. |

| Stereochemical Assignment | Determining the absolute configuration, often by using anomalous dispersion effects if a heavy atom is present or by comparison to a known chiral reference. | For light-atom structures, derivatization with a heavy atom may be necessary for absolute configuration determination. |

Advanced Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is crucial for obtaining reliable and accurate analytical results. For the analysis of 3-(2-Phenylcyclopropyl)phenol, this may involve extraction from a complex matrix, purification, and potentially derivatization to enhance its analytical properties.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. mdpi.com For gas chromatography (GC) analysis, derivatization is often necessary for polar compounds like phenols to increase their volatility and thermal stability. mdpi.com

Table 3: Common Derivatization Strategies for Phenolic Compounds

| Derivatization Method | Reagent | Resulting Derivative | Analytical Advantage |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC analysis. |

| Acylation | Acetic anhydride, trifluoroacetic anhydride (TFAA) | Ester | Increased volatility and can introduce electron-capturing groups for enhanced detection by electron capture detection (ECD) in GC. |

| Alkylation | Diazomethane, pentafluorobenzyl bromide (PFBBr) | Methyl ether, Pentafluorobenzyl (PFB) ether | Increased volatility and thermal stability. PFB derivatives are highly sensitive to ECD. |

In the context of chiral analysis, derivatization can also be used in an indirect approach where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.

Advanced sample preparation techniques such as solid-phase extraction (SPE) can be employed to isolate and concentrate 3-(2-Phenylcyclopropyl)phenol from dilute solutions or complex mixtures prior to analysis. The choice of SPE sorbent and elution solvents would depend on the physicochemical properties of the analyte and the sample matrix.

Preclinical Investigations and Animal Model Studies

In Vivo Pharmacological Efficacy in Relevant Animal Disease Models

At present, there are no publicly available studies detailing the in vivo pharmacological efficacy of 3-(2-Phenylcyclopropyl)phenol in specific animal disease models. Research in this area would typically involve administering the compound to animal models of human diseases to assess its therapeutic potential. The choice of animal model would be dictated by the hypothesized mechanism of action of the compound. For instance, if the compound is predicted to have anti-inflammatory properties, it might be tested in rodent models of arthritis or inflammatory bowel disease. Efficacy would be evaluated by measuring established disease markers, such as changes in tissue pathology, levels of inflammatory cytokines, or behavioral outcomes.

Pharmacokinetic and Metabolic Profile Analysis in Animal Models

The pharmacokinetic and metabolic profile of 3-(2-Phenylcyclopropyl)phenol in animal models has not been specifically reported. Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies typically involve administering the compound to animals, such as rodents or pigs, and analyzing its concentration in blood, urine, feces, and various tissues over time. nih.gov

The metabolism of phenolic compounds often involves phase I and phase II enzymatic reactions. nih.gov Phase I reactions can introduce or expose functional groups, while phase II reactions, such as glucuronidation and sulfation, increase water solubility to facilitate excretion. nih.govnih.gov For instance, the metabolism of a related compound, ortho-phenylphenol, has been studied in mice, rats, and humans, showing that sulfation is a major metabolic pathway at low doses. nih.gov

Table 2: Example Pharmacokinetic Parameters for a Phenolic Compound (ortho-phenylphenol)

| Species | Route of Administration | Major Metabolites | Key Findings | Reference |

| Mouse | Oral | Sulfate and glucuronide conjugates | Dose-dependent shifts in metabolism | nih.gov |

| Rat | Oral | Sulfate and glucuronide conjugates | Identification of a novel dihydroxybiphenyl metabolite | nih.gov |